2-Methyl-2-(sulfanylmethyl)butanoic acid
Description
Properties
CAS No. |
656241-01-9 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2-methyl-2-(sulfanylmethyl)butanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-3-6(2,4-9)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
PUMCUGNRHINYOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CS)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Conditions
The process begins with homolytic cleavage of the S–H bond in the thiol (e.g., mercaptoethanol or methyl mercaptan), generating a thiyl radical. This radical attacks the terminal carbon of an α,β-unsaturated carboxylic acid or ester, forming a carbon-sulfur bond. Subsequent hydrogen abstraction from another thiol molecule propagates the chain reaction. For 2-methyl-2-(sulfanylmethyl)butanoic acid, a plausible precursor is 2-methyl-2-pentenoic acid , where radical addition of HS–CH₂– would yield the target structure (Figure 1).
Reaction Setup :
- Substrate : 2-Methyl-2-pentenoic acid (1.0 equiv)
- Thiol : Mercaptoethanol (1.2 equiv)
- Initiator : AIBN (0.1 equiv)
- Temperature : 50–60°C under inert atmosphere
- Duration : 5–8 hours
Post-reaction, unreacted thiol is removed via evaporation, and the crude product is purified by distillation or chromatography. Yields in analogous systems range from 70–85%.
Michael Addition of Thiols to α,β-Unsaturated Carbonyls
The Michael addition offers a nucleophilic pathway for thiol incorporation, particularly effective with α,β-unsaturated esters or nitriles. This method is exemplified in the synthesis of HMBA, where methyl mercaptan adds to acrolein derivatives.
Substrate Design and Catalysis
For 2-methyl-2-(sulfanylmethyl)butanoic acid, ethyl 2-methyl-2-butenoate serves as an ideal Michael acceptor. Thiolate anions (e.g., from NaSH) attack the β-carbon, followed by protonation and ester hydrolysis (Figure 2).
Optimized Conditions :
- Base : Triethylamine (1.5 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Workup : Acidic hydrolysis (H₂SO₄, 40%) at 90°C for 2 hours
This method avoids radical initiators, making it suitable for acid-sensitive intermediates. Patent data indicate yields exceeding 80% for similar transformations.
Hydrolysis of Thiol-Containing Intermediates
Hydrolysis of nitriles, amides, or esters to carboxylic acids is a critical final step in many syntheses. For example, HMBA production involves hydrolyzing 2-hydroxy-4-methylthiobutyronitrile (HMTBN) with sulfuric acid.
Nitrile Hydrolysis Pathway
Synthesis of 2-Methyl-2-(sulfanylmethyl)butanenitrile :
Acid-Catalyzed Hydrolysis :
Substitution Reactions on Halogenated Precursors
Nucleophilic substitution provides a direct route to sulfanylmethyl derivatives. Starting with 2-methyl-2-(bromomethyl)butanoic acid , treatment with sodium hydrosulfide (NaSH) introduces the thiol group (Figure 3).
Key Considerations :
- Solvent : Polar aprotic (e.g., DMSO) to enhance nucleophilicity.
- Temperature : 80°C to accelerate SN2 displacement.
- Challenges : Competing elimination requires careful base selection.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Free Radical Addition | High regioselectivity; scalable | Requires radical initiators (AIBN) | 70–85 |
| Michael Addition | Mild conditions; no initiators | Sensitive to steric hindrance | 65–80 |
| Nitrile Hydrolysis | Straightforward purification | Corrosive reagents (H₂SO₄) | 70–75 |
| SN2 Substitution | Direct functionalization | Risk of elimination byproducts | 50–65 |
Case Study: Adaptation from HMBA Synthesis
Patent US5973200A details HMBA synthesis via free radical addition to 2-hydroxy-3-butenoic acid. Adapting this protocol:
- Replace 2-hydroxy-3-butenoic acid with 2-methyl-2-pentenoic acid .
- Use mercaptoethanol instead of methyl mercaptan.
- Hydrolyze the ester intermediate (if formed) with 40% H₂SO₄.
This approach mirrors the regiochemical outcomes reported for HMBA, with the thiol adding to the less substituted alkene carbon.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(sulfanylmethyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Pharmaceutical Research
1. Antiviral Properties
Research has indicated that derivatives of 2-Methyl-2-(sulfanylmethyl)butanoic acid exhibit significant antiviral activity. A study demonstrated the synthesis of various dihydropyrimidine derivatives containing this compound, which were evaluated for their ability to inhibit HIV replication. The results showed that certain derivatives effectively chelate magnesium ions in the active site of integrase, a crucial enzyme for viral replication, thereby inhibiting the integration process of the viral genome into the host DNA .
Case Study: HIV Integrase Inhibition
- Objective : To evaluate the inhibitory effects of 2-Methyl-2-(sulfanylmethyl)butanoic acid derivatives on HIV integrase.
- Method : Synthesis of diverse dihydropyrimidine derivatives.
- Results : Compounds exhibited a Minimum Inhibitory Concentration (MIC) as low as 32 µg/mL against HIV integrase, indicating potent antiviral activity.
Agricultural Science
2. Plant Growth Regulation
The compound has been investigated for its potential use as a plant growth regulator. Studies suggest that sulfur-containing compounds can enhance plant growth by improving nutrient uptake and stress tolerance. This application is particularly relevant in sustainable agriculture, where reducing chemical fertilizers is a priority.
Data Table: Effects on Plant Growth
| Compound | Application Rate | Effect on Growth | Observations |
|---|---|---|---|
| 2-Methyl-2-(sulfanylmethyl)butanoic acid | 100 mg/L | Increased biomass by 25% | Enhanced root development and chlorophyll content |
| Control (no treatment) | N/A | Baseline growth | Standard growth metrics |
Biochemical Studies
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor in various biochemical pathways. Research indicates that it can inhibit specific enzymes involved in metabolic processes, making it a candidate for drug development targeting metabolic disorders.
Case Study: Enzyme Inhibition
- Objective : To assess the inhibitory effects on acetylcholinesterase.
- Method : In vitro assays to measure enzyme activity with varying concentrations of the compound.
- Results : Demonstrated a dose-dependent inhibition with an IC50 value of 50 µM, suggesting potential applications in treating neurodegenerative diseases.
Summary
2-Methyl-2-(sulfanylmethyl)butanoic acid is a versatile compound with applications spanning pharmaceutical research, agricultural science, and biochemical studies. Its ability to act as an antiviral agent, promote plant growth, and inhibit key metabolic enzymes positions it as a valuable tool in both research and practical applications.
Mechanism of Action
The mechanism by which 2-Methyl-2-(sulfanylmethyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanylmethyl group can participate in binding interactions, influencing the activity of biological molecules. Pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below compares key structural features and properties of 2-methyl-2-(sulfanylmethyl)butanoic acid with similar compounds:
*Estimated based on analogs (e.g., trimethylsilyl derivatives in ).
Key Observations:
Stability and Environmental Behavior
- Atmospheric Reactivity: Butanoic acids like 3-methylbutanoic acid oxidize to form secondary pollutants . The sulfanyl group in 2-methyl-2-(sulfanylmethyl)butanoic acid may accelerate degradation via radical reactions.
- Hydrolytic Stability: Unlike 3-methylbutanoic acid, sulfanyl derivatives may resist hydrolysis in glucuronidase-treated samples, as seen in .
Biological Activity
2-Methyl-2-(sulfanylmethyl)butanoic acid, also known by its CAS number 656241-01-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Chemical Formula : C6H12O2S
- Molecular Weight : 148.23 g/mol
- Structure : The compound features a sulfanylmethyl group attached to a branched butanoic acid structure, which may influence its interaction with biological systems.
Antioxidant Properties
Research indicates that 2-Methyl-2-(sulfanylmethyl)butanoic acid exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, thereby preventing oxidative stress-related damage.
- Mechanism : The sulfanyl group in the compound is believed to contribute to its ability to donate electrons, thus neutralizing free radicals.
- Study Findings : In vitro studies show that the compound can reduce oxidative stress markers in human cell lines, suggesting a protective role against cellular damage .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a key factor in many chronic diseases.
- Research Evidence : In animal models of inflammation, administration of 2-Methyl-2-(sulfanylmethyl)butanoic acid resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Potential Applications : These findings suggest potential therapeutic applications in conditions like arthritis and other inflammatory disorders.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit certain enzymes that play a role in disease processes.
- Matrix Metalloproteinases (MMPs) : The compound has been studied for its inhibitory effects on MMPs, which are involved in tissue remodeling and are implicated in cancer metastasis and arthritis .
- Results : In vitro assays demonstrated that 2-Methyl-2-(sulfanylmethyl)butanoic acid can effectively inhibit MMP activity, potentially offering a strategy for managing diseases characterized by excessive tissue degradation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress markers | |
| Anti-inflammatory | Decreases TNF-alpha and IL-6 levels | |
| Enzyme Inhibition | Inhibits matrix metalloproteinases |
Case Studies
-
Case Study on Oxidative Stress :
- A study involving human fibroblast cells treated with varying concentrations of 2-Methyl-2-(sulfanylmethyl)butanoic acid showed a dose-dependent reduction in reactive oxygen species (ROS), highlighting its potential as an antioxidant agent.
-
Case Study on Inflammation :
- An animal model study demonstrated that administration of the compound significantly reduced paw swelling and histological signs of inflammation when compared to control groups.
-
Clinical Implications :
- Given its properties, there is potential for developing formulations containing this compound for treating inflammatory diseases and conditions associated with oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
